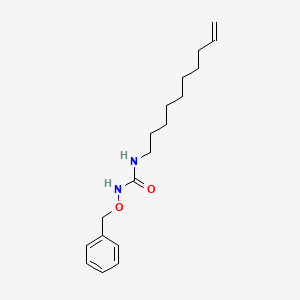
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound includes an acetamido group and a sulfamoyl group attached to a benzo[b]thiophene core, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide typically involves the introduction of the acetamido and sulfamoyl groups onto the benzo[b]thiophene core. One common method involves the acylation of 2-aminobenzo[b]thiophene with acetic anhydride to introduce the acetamido group. This is followed by the sulfonation of the resulting compound with chlorosulfonic acid to introduce the sulfamoyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.
Substitution: The acetamido and sulfamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide involves its interaction with specific molecular targets in biological systems. The acetamido and sulfamoyl groups play a crucial role in its binding to enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide can be compared with other benzo[b]thiophene derivatives, such as:
2-Aminobenzo[b]thiophene: Lacks the acetamido and sulfamoyl groups, resulting in different chemical and biological properties.
6-Acetamido-2-chlorobenzo[b]thiophene: Contains a chlorine atom instead of the sulfamoyl group, leading to different reactivity and applications.
6-Acetamido-2-hydroxybenzo[b]thiophene: Contains a hydroxyl group instead of the sulfamoyl group, affecting its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
特性
分子式 |
C10H10N2O3S2 |
|---|---|
分子量 |
270.3 g/mol |
IUPAC名 |
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide |
InChI |
InChI=1S/C10H10N2O3S2/c1-6(13)12-8-3-2-7-4-10(17(11,14)15)16-9(7)5-8/h2-5H,1H3,(H,12,13)(H2,11,14,15) |
InChIキー |
LQFZXWQIQHYQEZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C(S2)S(=O)(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
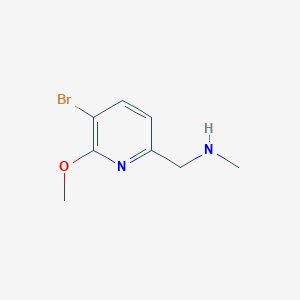

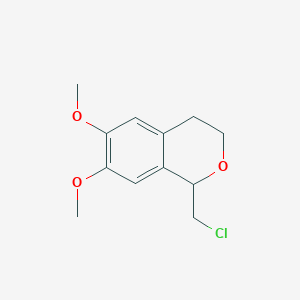

![3-[Ethoxy(dimethyl)silyl]propane-1-thiol](/img/structure/B8618366.png)


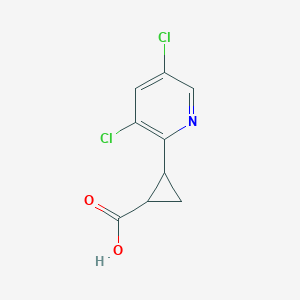
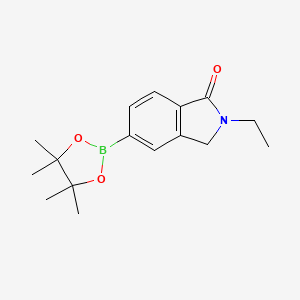
![4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-(phenylamino)-](/img/structure/B8618410.png)
![3-Methyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B8618414.png)


